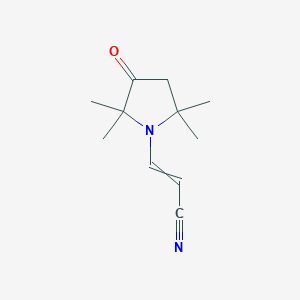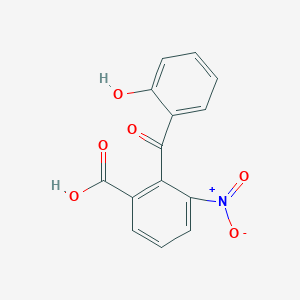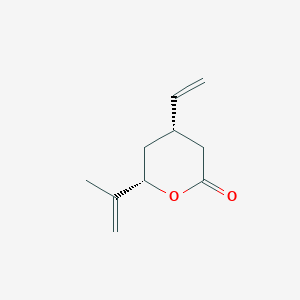![molecular formula C11H17F3N2O2 B14384154 2,2,2-Trifluoro-N-[4-oxo-4-(piperidin-1-YL)butyl]acetamide CAS No. 87639-78-9](/img/structure/B14384154.png)
2,2,2-Trifluoro-N-[4-oxo-4-(piperidin-1-YL)butyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-N-[4-oxo-4-(piperidin-1-YL)butyl]acetamide is a fluorinated organic compound It is characterized by the presence of trifluoromethyl and piperidine groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-[4-oxo-4-(piperidin-1-YL)butyl]acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with a piperidine derivative. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or acetonitrile, and a catalyst to facilitate the reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of automated systems can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-[4-oxo-4-(piperidin-1-YL)butyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2,2,2-Trifluoro-N-[4-oxo-4-(piperidin-1-YL)butyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be employed in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-[4-oxo-4-(piperidin-1-YL)butyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins and enzymes, leading to inhibition or modulation of their activity. The piperidine moiety can also contribute to the compound’s overall pharmacological profile by interacting with various receptors and ion channels.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetamide: A simpler analog with similar trifluoromethyl functionality.
1-Trifluoroacetyl piperidine: Contains both trifluoromethyl and piperidine groups but lacks the oxo group.
Uniqueness
2,2,2-Trifluoro-N-[4-oxo-4-(piperidin-1-YL)butyl]acetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
This compound’s unique structure and properties make it a valuable subject of study in both academic and industrial research settings.
Properties
CAS No. |
87639-78-9 |
|---|---|
Molecular Formula |
C11H17F3N2O2 |
Molecular Weight |
266.26 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-(4-oxo-4-piperidin-1-ylbutyl)acetamide |
InChI |
InChI=1S/C11H17F3N2O2/c12-11(13,14)10(18)15-6-4-5-9(17)16-7-2-1-3-8-16/h1-8H2,(H,15,18) |
InChI Key |
GVPOEEZRWLHQOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)CCCNC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Thiirane, [(1-methylethoxy)methyl]-](/img/structure/B14384099.png)


![1-Ethyl-3-[(pentylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14384123.png)




![Di(propan-2-yl){[(propan-2-yl)phosphanyl]methyl}phosphane](/img/structure/B14384161.png)
